Acetonitrile, ((3-cyclopropyl-1-(5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl)-1-(trifluoromethyl)-2-propynyl)oxy)-

Description

Chemical Identity and IUPAC Nomenclature

Systematic Nomenclature and Structural Breakdown

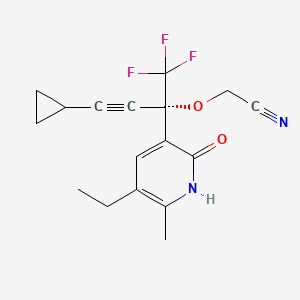

The IUPAC name acetonitrile, ((3-cyclopropyl-1-(5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl)-1-(trifluoromethyl)-2-propynyl)oxy)- delineates its structure through systematic substitution patterns:

- Parent chain : Acetonitrile (CH₃CN), a simple nitrile with a methyl group bonded to the cyano group.

- Oxy-substituent : An oxygen atom links the acetonitrile to a 2-propynyl group.

- Propynyl modifications :

- Position 1 : Two substituents—a cyclopropyl group (C₃H₅) and a trifluoromethyl group (CF₃).

- Position 3 : A pyridinyl derivative (5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl), featuring a partially saturated pyridine ring with ethyl, methyl, and ketone functional groups.

This nomenclature reflects the compound’s hybrid architecture, merging alkyne, heterocyclic, and fluorinated motifs.

Table 1: Key Structural and Molecular Features

| Feature | Description |

|---|---|

| Molecular formula | C₁₈H₂₀F₃N₃O₂ (derived from IUPAC name) |

| Molecular weight | ~397.37 g/mol (calculated) |

| Functional groups | Nitrile, alkyne, cyclopropane, trifluoromethyl, pyridinone |

| Hybridization | sp-hybridized carbon in nitrile and alkyne moieties |

Properties

CAS No. |

335665-90-2 |

|---|---|

Molecular Formula |

C17H17F3N2O2 |

Molecular Weight |

338.32 g/mol |

IUPAC Name |

2-[(2S)-4-cyclopropyl-2-(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)-1,1,1-trifluorobut-3-yn-2-yl]oxyacetonitrile |

InChI |

InChI=1S/C17H17F3N2O2/c1-3-13-10-14(15(23)22-11(13)2)16(17(18,19)20,24-9-8-21)7-6-12-4-5-12/h10,12H,3-5,9H2,1-2H3,(H,22,23)/t16-/m0/s1 |

InChI Key |

CUKUPIDXNBKJFU-INIZCTEOSA-N |

Isomeric SMILES |

CCC1=C(NC(=O)C(=C1)[C@@](C#CC2CC2)(C(F)(F)F)OCC#N)C |

Canonical SMILES |

CCC1=C(NC(=O)C(=C1)C(C#CC2CC2)(C(F)(F)F)OCC#N)C |

Origin of Product |

United States |

Biological Activity

Acetonitrile derivatives have garnered attention in recent years for their diverse biological activities. This article focuses on the compound Acetonitrile, ((3-cyclopropyl-1-(5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl)-1-(trifluoromethyl)-2-propynyl)oxy)- , exploring its molecular composition, mechanisms of action, and relevant case studies that illustrate its potential therapeutic applications.

Molecular Composition

The compound features several key structural components:

- Cyclopropyl group : Enhances lipophilicity and may influence receptor interactions.

- Trifluoromethyl group : Known to increase metabolic stability and potency in pharmacological contexts.

- Pyridine derivative : Often associated with various biological activities, including antitumor effects.

Cytotoxicity and Cell Protection

Recent studies have demonstrated that extracts containing acetonitrile derivatives can exhibit significant cytoprotective effects against common chemotherapeutic agents. For instance:

-

Cytoprotection in Cell Lines : In vitro experiments showed that the acetonitrile extract prevented cytotoxic damage induced by drugs like cisplatin and doxorubicin on HEK293 and SHSY5Y cell lines over a 24–96 hour incubation period. Specifically, at a concentration of 2.5 mg/mL, the extract increased cell survival rates significantly compared to controls treated with doxorubicin alone .

Treatment Cell Survival Rate (%) Control Survival Rate (%) Doxorubicin + Extract 112.43 (24h) 78.92 Doxorubicin + Extract 117.44 (48h) 90.00 Doxorubicin + Extract 53.60 (72h) 0

The biological activity of the compound is likely mediated through several mechanisms:

- Inhibition of Apoptosis : The extract has been shown to reduce apoptosis in murine osteoblasts treated with chemotherapeutics, suggesting a protective role against drug-induced cell death .

- Synergistic Effects : Interestingly, while the extract protects certain cell types from cytotoxicity, it can enhance the effects of chemotherapeutics in muscle fibers, indicating a complex interaction depending on the cell type involved .

Study on Cytotoxicity Prevention

A study investigating the efficacy of an acetonitrile-water extract demonstrated its ability to protect against doxorubicin-induced cytotoxicity in various cell types. The results indicated that the extract not only prevented cell death but also promoted proliferation under certain conditions .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of similar compounds has suggested that modifications to key functional groups significantly affect biological activity. For example, the introduction of trifluoromethyl groups has been associated with enhanced inhibition of serotonin uptake, indicating potential applications in neuropharmacology .

Toxicological Considerations

While exploring the therapeutic potential of acetonitrile derivatives, it is crucial to consider their toxicity profiles. Acetonitrile itself is metabolized into cyanide, which can lead to cytotoxicity through mechanisms involving mitochondrial respiration inhibition. Understanding these pathways is essential for developing safer therapeutic agents based on acetonitrile derivatives .

Scientific Research Applications

Chemical Properties and Role of Acetonitrile

Acetonitrile (CH₃CN) is a polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. Its high dielectric constant and low viscosity make it an ideal medium for reactions requiring solvation without hydrogen bonding interference. In the context of the aforementioned compound, acetonitrile serves multiple roles:

- Solvent : Facilitates the dissolution of reactants and products.

- Reagent : Participates in nucleophilic substitution reactions.

- Medium for Reaction Conditions : Allows for control over temperature and reaction kinetics.

Synthesis Applications

The synthesis of complex organic molecules often utilizes acetonitrile as a solvent. For instance, in the synthesis of the compound mentioned, acetonitrile was employed to dissolve reactants and facilitate reactions under controlled conditions. Here are some notable applications:

-

Nucleophilic Substitution Reactions :

- Acetonitrile acts as a solvent for nucleophiles, enabling efficient substitution reactions that yield various derivatives of pyridine and other nitrogenous bases.

-

Formation of Heterocycles :

- The compound features a pyridine ring, which is commonly synthesized using acetonitrile as a solvent to promote cyclization reactions.

-

Drug Development :

- Acetonitrile's role in synthesizing bioactive compounds is significant in pharmaceutical research. The compound's structure suggests potential applications in drug design targeting specific biological pathways.

Case Studies and Research Findings

Case Study 1: Synthesis and Characterization

A study demonstrated the synthesis of a similar pyridine derivative using acetonitrile as a solvent. The reaction involved stirring under controlled temperatures, leading to high yields of the desired product. Characterization techniques such as NMR and mass spectrometry confirmed the structure, highlighting acetonitrile's effectiveness in facilitating complex chemical transformations .

Case Study 2: Biological Activity Evaluation

In silico studies evaluated the anti-inflammatory properties of compounds synthesized using acetonitrile. Molecular docking studies indicated that derivatives could act as inhibitors for specific enzymes involved in inflammatory pathways, suggesting further exploration for therapeutic applications .

Data Table: Summary of Applications

| Application Area | Description | Example Compound |

|---|---|---|

| Nucleophilic Substitution | Facilitates reactions with nucleophiles to form new carbon-nitrogen bonds | Pyridine derivatives |

| Heterocycle Formation | Promotes cyclization reactions yielding complex ring structures | 3-Cyclopropyl pyridine derivatives |

| Drug Development | Used in synthesizing bioactive compounds for pharmaceutical research | Potential anti-inflammatory agents |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique combination of substituents distinguishes it from simpler nitrile derivatives. Below is a comparative analysis based on structural analogs and synthetic strategies:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Trifluoromethyl Group: The target compound’s trifluoromethyl group enhances its metabolic stability compared to non-fluorinated analogs like 3a or 3c, which lack such substituents .

Pyridinyl Scaffold : Unlike the nucleoside analog 9 , the target’s pyridinyl core may enable interactions with kinase ATP-binding pockets, a feature absent in aliphatic nitriles.

Q & A

Q. How can machine learning improve the optimization of reaction conditions?

- Methodological Answer : Train neural networks on historical reaction data (e.g., yield, enantiomeric excess) using platforms like ChemOS. For heterocyclic systems (), feature engineering of steric/electronic parameters enhances model accuracy. Implement active learning loops where model predictions guide next-round experiments ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.